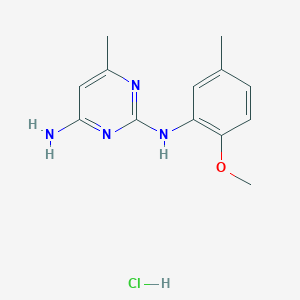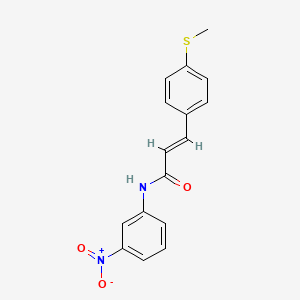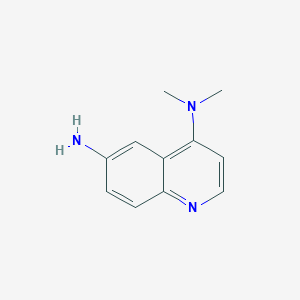
4,6-Quinolinediamine, N4,N4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,6-Quinolinediamine, N4,N4-dimethyl- is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Although the provided papers do not directly discuss 4,6-Quinolinediamine, N4,N4-dimethyl-, they do provide insights into similar quinoline derivatives and their properties, which can be informative for understanding the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves nucleophilic substitution reactions and the use of specific reagents to introduce various functional groups. For instance, the synthesis of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives involves regioselective nucleophilic substitution of dichloroquinolinediones with arylamines in the presence of cerium (III) ions and sodium sulfide/dimethyl sulfate . Similarly, the synthesis of a quinoline proton sponge derivative is achieved through a reaction of nitroquinolines with dimethylamine, followed by reduction and methylation steps . These methods highlight the versatility of quinoline chemistry and the potential for synthesizing a wide range of derivatives, including 4,6-Quinolinediamine, N4,N4-dimethyl-.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular structures depending on the substituents attached to the quinoline core. The presence of different functional groups can significantly influence the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and interaction with biological targets. For example, the introduction of methoxy and methylthio groups in certain positions of the quinoline ring can lead to compounds with potent antifungal activities . The molecular structure of 4,6-Quinolinediamine, N4,N4-dimethyl- would likely show similar considerations regarding the effects of its substituents on its overall properties.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, often facilitated by their functional groups. The antimalarial compound discussed in one of the papers undergoes a sample clean-up process involving a cyano solid-phase column, followed by reversed-phase liquid chromatography, indicating its stability and behavior during analytical procedures . The antifungal quinolinediones are synthesized through nucleophilic substitution, demonstrating the reactivity of the quinoline core under certain conditions . These reactions are indicative of the types of chemical processes that 4,6-Quinolinediamine, N4,N4-dimethyl- might also undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The antimalarial quinoline derivative has been validated for plasma concentration quantitation down to 5 ng/ml, showing its detectability and potential for pharmacokinetic studies . The antifungal quinolinediones exhibit potent activity against various Candida species, with some derivatives being more effective than fluconazole, a standard antifungal medication . These properties suggest that 4,6-Quinolinediamine, N4,N4-dimethyl- could also possess unique physical and chemical characteristics that may make it suitable for biological applications.
Propiedades
IUPAC Name |
4-N,4-N-dimethylquinoline-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZMYXNWXYTIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=C(C=CC2=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)
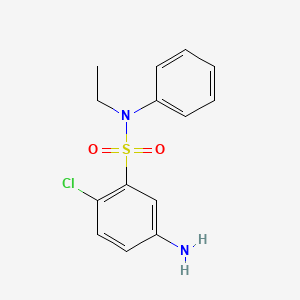
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)
![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)

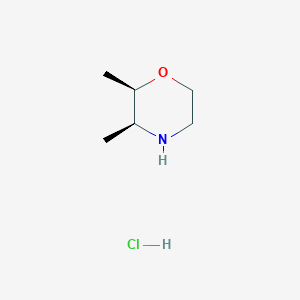
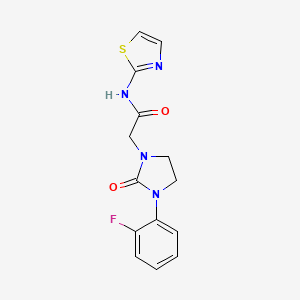
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)
